molecular formula C11H15N3 B13611070 [2-(1H-indazol-1-yl)ethyl]dimethylamine

[2-(1H-indazol-1-yl)ethyl]dimethylamine

Katalognummer: B13611070
Molekulargewicht: 189.26 g/mol
InChI-Schlüssel: QRZORMSARQYGRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(1H-indazol-1-yl)ethyl]dimethylamine: is a heterocyclic compound featuring an indazole ring attached to an ethyl chain, which is further bonded to a dimethylamine group. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-indazol-1-yl)ethyl]dimethylamine typically involves the formation of the indazole ring followed by the attachment of the ethyl and dimethylamine groups. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the Cu(OAc)2-catalyzed formation of the N-N bond in DMSO under an oxygen atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the indazole ring.

    Reduction: Reduction reactions can occur at the double bonds within the indazole ring.

    Substitution: The ethyl and dimethylamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [2-(1H-indazol-1-yl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activities. Indazole derivatives are known for their anti-inflammatory, anticancer, and antibacterial properties . Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various functional materials .

Wirkmechanismus

The mechanism of action of [2-(1H-indazol-1-yl)ethyl]dimethylamine involves its interaction with specific molecular targets. The indazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: What sets [2-(1H-indazol-1-yl)ethyl]dimethylamine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl and dimethylamine groups allows for additional functionalization and enhances its solubility and reactivity .

Eigenschaften

Molekularformel

C11H15N3

Molekulargewicht

189.26 g/mol

IUPAC-Name

2-indazol-1-yl-N,N-dimethylethanamine

InChI

InChI=1S/C11H15N3/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12-14/h3-6,9H,7-8H2,1-2H3

InChI-Schlüssel

QRZORMSARQYGRI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCN1C2=CC=CC=C2C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.